molecular formula C24H23N3O2S B11522310 N-(3,4-dimethylphenyl)-2-[(2E)-3-methyl-2-(naphthalen-1-ylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide

N-(3,4-dimethylphenyl)-2-[(2E)-3-methyl-2-(naphthalen-1-ylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide

Cat. No.: B11522310
M. Wt: 417.5 g/mol
InChI Key: TTYSKXFLUUMKQJ-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-[(2E)-3-methyl-2-(naphthalen-1-ylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a naphthalene moiety, and a dimethylphenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-[(2E)-3-methyl-2-(naphthalen-1-ylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable amine with a carbonyl compound in the presence of a catalyst.

    Introduction of the Naphthalene Moiety: The naphthalene group is introduced through a condensation reaction with an appropriate naphthylamine derivative.

    Attachment of the Dimethylphenyl Group: The final step involves the coupling of the dimethylphenyl group to the thiazolidinone-naphthalene intermediate using a coupling reagent such as a carbodiimide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-[(2E)-3-methyl-2-(naphthalen-1-ylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-[(2E)-3-methyl-2-(naphthalen-1-ylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-[(2E)-3-methyl-2-(naphthalen-1-ylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)-2-[(2E)-3-methyl-2-(naphthalen-1-ylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide: Unique due to its specific functional groups and structure.

    Thiazolidinones: A class of compounds with similar thiazolidinone rings but different substituents.

    Naphthalene Derivatives: Compounds containing naphthalene moieties with various functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C24H23N3O2S

Molecular Weight

417.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-(3-methyl-2-naphthalen-1-ylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide

InChI

InChI=1S/C24H23N3O2S/c1-15-11-12-18(13-16(15)2)25-22(28)14-21-23(29)27(3)24(30-21)26-20-10-6-8-17-7-4-5-9-19(17)20/h4-13,21H,14H2,1-3H3,(H,25,28)

InChI Key

TTYSKXFLUUMKQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2C(=O)N(C(=NC3=CC=CC4=CC=CC=C43)S2)C)C

Origin of Product

United States

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